molecular formula C14H15NO4 B13676859 3-(4-Isopropoxyphenyl)-5-methylisoxazole-4-carboxylic acid

3-(4-Isopropoxyphenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B13676859
M. Wt: 261.27 g/mol
InChI Key: FSAHLZGJBWLSGH-UHFFFAOYSA-N
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Description

3-(4-Isopropoxyphenyl)-5-methylisoxazole-4-carboxylic acid is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Isopropoxyphenyl)-5-methylisoxazole-4-carboxylic acid can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under specific conditions For instance, the reaction of 4-isopropoxybenzaldehyde with hydroxylamine hydrochloride can yield the corresponding oxime, which can then undergo cyclization to form the isoxazole ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts, controlled reaction conditions, and efficient purification techniques are essential to achieve large-scale production. The choice of solvents, temperature, and reaction time are critical factors that influence the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Isopropoxyphenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The isopropoxy group or other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

3-(4-Isopropoxyphenyl)-5-methylisoxazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used to study enzyme interactions, receptor binding, and other biochemical processes.

    Industry: The compound can be utilized in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(4-Isopropoxyphenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The isoxazole ring and carboxylic acid group play crucial roles in binding to enzymes, receptors, or other biomolecules. These interactions can modulate biochemical pathways, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionic acid
  • 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides
  • 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionitrile

Uniqueness

3-(4-Isopropoxyphenyl)-5-methylisoxazole-4-carboxylic acid is unique due to its specific combination of functional groups and the isoxazole ring structure This uniqueness allows for distinct chemical reactivity and biological activity compared to other similar compounds

Properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

5-methyl-3-(4-propan-2-yloxyphenyl)-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C14H15NO4/c1-8(2)18-11-6-4-10(5-7-11)13-12(14(16)17)9(3)19-15-13/h4-8H,1-3H3,(H,16,17)

InChI Key

FSAHLZGJBWLSGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)OC(C)C)C(=O)O

Origin of Product

United States

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